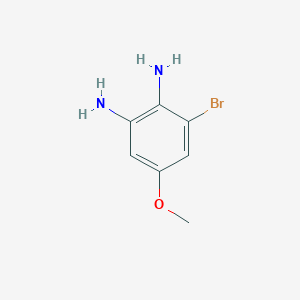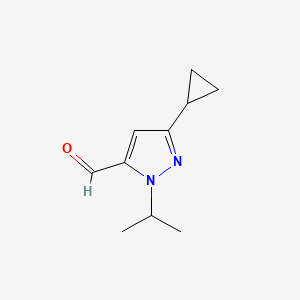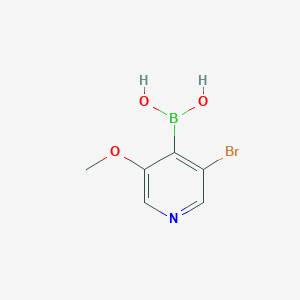
3-Bromo-5-methoxybenzene-1,2-diamine
Descripción general
Descripción
3-Bromo-5-methoxybenzene-1,2-diamine, also known as BAM, is a chemical compound with the molecular formula C7H9BrN2O . It has a molecular weight of 217.07 .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-methoxybenzene-1,2-diamine is 1S/C7H9BrN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 .Physical And Chemical Properties Analysis
3-Bromo-5-methoxybenzene-1,2-diamine is a solid at ambient temperature . It should be stored at 0-5°C .Aplicaciones Científicas De Investigación
Synthesis and Molecular Properties
- Preparation of Bulky Bromobenzene Compounds : A study by Toyota et al. (2003) describes the preparation of a bulky bromobenzene compound, closely related to 3-Bromo-5-methoxybenzene-1,2-diamine, which was utilized in the synthesis of diphosphene and fluorenylidenephosphine compounds. This work highlights the role of such bromobenzenes in preparing compounds containing low-coordinate phosphorus atoms, with an emphasis on the electronic perturbation by the methoxy group (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Applications in Ion Sensing and Catalysis
- Ionophore for Beryllium Ion Detection : Soleymanpour et al. (2006) explored the use of a diamine compound, structurally similar to 3-Bromo-5-methoxybenzene-1,2-diamine, as an ionophore in a PVC membrane electrode for the potentiometric determination of Be2+ ions. This research demonstrates the compound's potential in developing sensitive and selective sensors for beryllium ions (Soleymanpour, Rad, & Niknam, 2006).
- Catalysis in Organic Synthesis : Niknam and Nasehi (2002) reported the use of a compound analogous to 3-Bromo-5-methoxybenzene-1,2-diamine as a catalyst in the ring-opening of epoxides with iodine and bromine, leading to the formation of vicinal iodo alcohols and bromo alcohols. This catalytic process is significant for its regioselectivity and mild reaction conditions, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).
Environmental and Analytical Chemistry
- Study of Organohalogens in the Environment : Führer and Ballschmiter (1998) conducted a study on the concentrations of halogenated anisoles, including bromomethoxybenzenes, in the marine troposphere of the Atlantic Ocean. Their findings suggest an anthropogenic origin for chloroanisoles and a biogenic origin for bromoanisoles, underscoring the environmental prevalence and mixed origins of these compounds (Führer & Ballschmiter, 1998).
Crystallography and Structural Analysis
- Supramolecular Interactions in Crystal Structures : Nestler, Schwarzer, and Gruber (2018) analyzed the crystal structures of anisole derivatives, including compounds similar to 3-Bromo-5-methoxybenzene-1,2-diamine. They focused on the supramolecular patterns and interactions mediated by Br atoms, providing insights into the influence of bromine on the distances between aromatic moieties and the overall crystal packing (Nestler, Schwarzer, & Gruber, 2018).
Safety and Hazards
This compound is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .
Propiedades
IUPAC Name |
3-bromo-5-methoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYKLQKZGOEMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98546-54-4 | |
| Record name | 3-Bromo-5-methoxybenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)





![6-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1522435.png)
![Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522437.png)
![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)



